molecular formula C24H16ClFN2O4 B11667082 (5E)-1-(4-Chlorophenyl)-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione

(5E)-1-(4-Chlorophenyl)-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B11667082
M. Wt: 450.8 g/mol
InChI Key: UCFPQNDHRJWAGT-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-1-(4-Chlorophenyl)-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorophenylmethoxy group, and a diazinane trione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-Chlorophenyl)-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the diazinane trione core: This can be achieved through the cyclization of appropriate dicarbonyl compounds under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom in the diazinane trione core with a chlorophenyl group, often using chlorobenzene and a suitable catalyst.

    Attachment of the fluorophenylmethoxy group: This step involves the reaction of the intermediate compound with 4-fluorobenzyl alcohol in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-Chlorophenyl)-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(5E)-1-(4-Chlorophenyl)-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-1-(4-Chlorophenyl)-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (5E)-1-(4-Chlorophenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione: Similar structure but lacks the fluorophenylmethoxy group.

    (5E)-1-(4-Fluorophenyl)-5-({4-[(4-chlorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione: Similar structure but with different substituents.

Uniqueness

(5E)-1-(4-Chlorophenyl)-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is unique due to its specific combination of chlorophenyl and fluorophenylmethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H16ClFN2O4

Molecular Weight

450.8 g/mol

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H16ClFN2O4/c25-17-5-9-19(10-6-17)28-23(30)21(22(29)27-24(28)31)13-15-3-11-20(12-4-15)32-14-16-1-7-18(26)8-2-16/h1-13H,14H2,(H,27,29,31)/b21-13+

InChI Key

UCFPQNDHRJWAGT-FYJGNVAPSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)F

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.